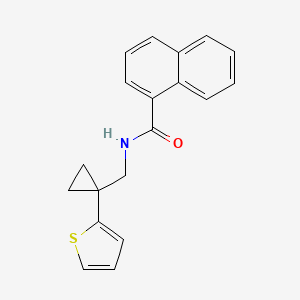

N-((1-(thiophen-2-yl)cyclopropyl)methyl)-1-naphthamide

Description

N-((1-(thiophen-2-yl)cyclopropyl)methyl)-1-naphthamide is a complex organic compound that features a thiophene ring, a cyclopropyl group, and a naphthamide moiety

Properties

IUPAC Name |

N-[(1-thiophen-2-ylcyclopropyl)methyl]naphthalene-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NOS/c21-18(16-8-3-6-14-5-1-2-7-15(14)16)20-13-19(10-11-19)17-9-4-12-22-17/h1-9,12H,10-11,13H2,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXABEYXDYQKTDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CNC(=O)C2=CC=CC3=CC=CC=C32)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(thiophen-2-yl)cyclopropyl)methyl)-1-naphthamide typically involves multiple steps, starting with the preparation of the thiophene derivative. One common method involves the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The cyclopropyl group can be introduced via cyclopropanation reactions, often using reagents like diazomethane or Simmons-Smith reagents. The final step involves the coupling of the thiophene-cyclopropyl intermediate with 1-naphthamide under conditions that facilitate amide bond formation, such as using coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclopropanation step and large-scale batch reactors for the final coupling reaction. The choice of solvents, catalysts, and purification methods would be tailored to ensure scalability and compliance with environmental regulations.

Chemical Reactions Analysis

Types of Reactions

N-((1-(thiophen-2-yl)cyclopropyl)methyl)-1-naphthamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

Reduction: The compound can be reduced using agents like lithium aluminum hydride (LiAlH4) to modify the naphthamide moiety.

Common Reagents and Conditions

Oxidation: m-CPBA, H2O2

Reduction: LiAlH4, NaBH4

Substitution: Halogens (Br2, Cl2), Friedel-Crafts acylation reagents

Major Products

Oxidation: Thiophene sulfoxides, thiophene sulfones

Reduction: Reduced naphthamide derivatives

Substitution: Halogenated thiophene derivatives

Scientific Research Applications

N-((1-(thiophen-2-yl)cyclopropyl)methyl)-1-naphthamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

Industry: Utilized in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of N-((1-(thiophen-2-yl)cyclopropyl)methyl)-1-naphthamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, while the cyclopropyl group can provide steric hindrance, influencing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Thiophene derivatives: Compounds like suprofen and articaine, which also contain thiophene rings and exhibit various pharmacological properties.

Cyclopropyl derivatives: Compounds with cyclopropyl groups that are known for their stability and unique steric properties.

Naphthamide derivatives: Compounds containing the naphthamide moiety, which are often explored for their biological activity.

Uniqueness

N-((1-(thiophen-2-yl)cyclopropyl)methyl)-1-naphthamide is unique due to the combination of its structural features, which confer distinct chemical and biological properties

Biological Activity

N-((1-(thiophen-2-yl)cyclopropyl)methyl)-1-naphthamide is a complex organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its synthesis, biological properties, and implications in drug development.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

- IUPAC Name : N-[(1-thiophen-2-ylcyclopropyl)methyl]naphthalene-1-carboxamide

- Molecular Formula : CHNOS

- Molecular Weight : 321.4 g/mol

The synthesis typically involves multiple steps, including the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester. This method is favored for its efficiency in producing thiophene derivatives, which are key components of the target compound.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. A study has demonstrated its effectiveness against various cancer cell lines, particularly in inhibiting the proliferation of multiple myeloma cells. The underlying mechanism appears to involve modulation of key signaling pathways associated with cell survival and apoptosis .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Multiple Myeloma | 5.4 | Inhibition of c-myc and IRF4 expression |

| Lymphoma | 6.7 | Induction of apoptosis via p21WAF-1 upregulation |

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity. Preliminary studies suggest it possesses moderate antibacterial effects against Gram-positive bacteria, indicating potential applications in treating bacterial infections .

Study 1: Antitumor Activity

In a controlled study involving xenograft models of human cancer, administration of this compound resulted in a significant reduction in tumor size compared to control groups. The treatment led to alterations in tumor microenvironment markers, suggesting a dual role in both direct tumor inhibition and modulation of the immune response .

Study 2: Antimicrobial Efficacy

A separate investigation assessed the compound's efficacy against common bacterial strains. The results indicated that while the compound was less effective than standard antibiotics, it showed promise as a lead compound for further modifications aimed at enhancing its antimicrobial properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.